![molecular formula C20H17ClFN3O2S B2444771 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 895785-28-1](/img/structure/B2444771.png)
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
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Scientific Research Applications
Urease Inhibition
Urease is an enzyme responsible for several health issues, including catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, and kidney stone formation. Scientists have actively sought efficient urease inhibitors. In this context, the thiourea skeleton plays a crucial role. Researchers synthesized a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids (with aliphatic and aromatic side chains) and evaluated their inhibitory activity against jack bean urease (JBU). Among these compounds, derivative 4i emerged as the most potent inhibitor, with an IC50 value in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM .
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c1-12-16(21)6-3-7-17(12)25-19(27)18(26)23-9-8-15-11-28-20(24-15)13-4-2-5-14(22)10-13/h2-7,10-11H,8-9H2,1H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCKKTDQTMBCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide |
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